An In-depth Technical Guide to the Chemical Properties and Applications of Dibutyl Itaconate
An In-depth Technical Guide to the Chemical Properties and Applications of Dibutyl Itaconate
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dibutyl itaconate (DBI) is a bio-based monomer of significant industrial interest, primarily derived from the fermentation of carbohydrates.[1] As a diester of itaconic acid, its chemical architecture, featuring two butyl ester functionalities and a reactive α,β-unsaturated double bond, imparts a versatile reactivity profile. This makes it a valuable precursor in the synthesis of a diverse range of polymers and a key component in formulations for coatings, adhesives, and specialty resins.[2][3] This technical guide provides a comprehensive analysis of the core chemical properties of dibutyl itaconate, its synthesis, reactivity, and key applications, with a focus on the underlying chemical principles that govern its behavior.
Introduction and Nomenclature
The nomenclature "3-(Butoxycarbonyl)but-3-enoate" suggests a butenoate backbone with a butoxycarbonyl substituent at the 3-position. While this name is not standard, it structurally points towards a derivative of itaconic acid (2-methylidenebutanedioic acid). For the purpose of this guide, we will focus on Dibutyl Itaconate (DBI) , also known as dibutyl 2-methylidenebutanedioate, as the representative molecule that fits this structural description.[1][3] Itaconic acid is recognized by the U.S. Department of Energy as a top-value-added chemical from biomass, positioning its derivatives like DBI as important sustainable building blocks in the chemical industry.[1]
Chemical Identity
| Identifier | Value |
| IUPAC Name | Dibutyl 2-methylidenebutanedioate[1] |
| Synonyms | Di(n-butyl) itaconate, Dibutyl 2-methylenesuccinate, Itaconic acid dibutyl ester[3][4] |
| CAS Number | 2155-60-4[4] |
| Molecular Formula | C₁₃H₂₂O₄[4] |
| Molecular Weight | 242.31 g/mol [1][4] |
| Chemical Structure | SMILES: CCCCOC(=O)CC(=C)C(=O)OCCCC[1] InChI: 1S/C13H22O4/c1-4-6-8-16-12(14)10-11(3)13(15)17-9-7-5-2/h3-10H2,1-2H3[1] |
Physicochemical Properties
Dibutyl itaconate is a clear, colorless to pale yellow liquid with a relatively low viscosity at room temperature.[3] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Physical State | Clear Liquid | [1][3] |
| Boiling Point | 284 °C (at 760 mmHg) | [1][5] |
| Density | 0.985 g/mL (at 25 °C) | [5] |
| Refractive Index (n²⁰/D) | 1.444 | [5] |
| Water Solubility | 74.8 mg/L (at 20 °C) | [5][6] |
| LogP (Octanol/Water Partition Coefficient) | 3.8 (at 20 °C) | [5][6] |
| Flash Point | >113 °C (>230 °F) | [5][7] |
| Vapor Pressure | 0.19 Pa (at 25 °C) | [6] |
Synthesis of Dibutyl Itaconate
The most common method for synthesizing dibutyl itaconate is the direct esterification of itaconic acid with n-butanol. This reaction can be catalyzed by various acids, including homogeneous mineral acids (like sulfuric acid), heterogeneous solid acids (such as ion-exchange resins and zeolites), and enzymes (lipases).[8][9]
Rationale for Catalyst Selection
-
Homogeneous Acid Catalysts (e.g., H₂SO₄): While effective, these catalysts can lead to side reactions and result in a darker-colored product. Neutralization and removal of the catalyst can also complicate the purification process.[9]
-
Heterogeneous Acid Catalysts (e.g., Strong Acid Ion-Exchange Resins): These catalysts offer significant advantages, including ease of separation from the reaction mixture (allowing for reuse), reduced corrosion, and often higher product selectivity with fewer byproducts. This makes the process more environmentally friendly.[9]
-
Enzymatic Catalysis (e.g., Novozym 435): Lipase-catalyzed esterification is performed under mild conditions (e.g., 65°C), which minimizes side reactions and energy consumption. The high selectivity of enzymes leads to a high-purity product. The enzyme can be easily recovered and reused.[1]
Experimental Protocol: Heterogeneous Catalysis
This protocol describes a representative lab-scale synthesis of dibutyl itaconate using a strong acid ion-exchange resin as a catalyst.
Materials:
-
Itaconic acid
-
n-Butanol
-
Strong acid ion-exchange resin (e.g., Amberlyst-15)
-
Hydroquinone (polymerization inhibitor)
-
Toluene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add itaconic acid, an excess of n-butanol (e.g., a 1:3 molar ratio of acid to alcohol), the strong acid ion-exchange resin (typically 5-10 wt% of the itaconic acid), and a small amount of hydroquinone (inhibitor).[9]
-
Add toluene to the flask to facilitate the azeotropic removal of water formed during the reaction.
-
Heat the mixture to reflux (typically 90-130°C).[9] Water will be collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture to room temperature and filter to remove the ion-exchange resin catalyst. The catalyst can be washed and dried for reuse.
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any unreacted itaconic acid and residual acidic catalyst.
-
Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to remove the excess n-butanol and toluene.
-
The crude dibutyl itaconate can be purified by vacuum distillation to obtain a high-purity product.
Chemical Reactivity
The reactivity of dibutyl itaconate is dominated by its α,β-unsaturated ester system, which makes it susceptible to both radical polymerization and nucleophilic conjugate additions (Michael additions).
Radical Polymerization
Dibutyl itaconate can undergo free-radical polymerization to form poly(dibutyl itaconate). However, its polymerization kinetics are slower compared to conventional acrylic and methacrylic monomers due to steric hindrance from the bulky ester groups.[2] The polymerization rate is also influenced by depropagation at higher temperatures (above 80°C).[10]
Mechanism of Free-Radical Polymerization:
-
Initiation: A radical initiator (e.g., AIBN or a peroxide) decomposes upon heating to generate free radicals.
-
Propagation: The initiator radical adds to the double bond of a dibutyl itaconate monomer, forming a new monomer radical. This radical then adds to another monomer, and the process repeats, elongating the polymer chain.
-
Termination: The polymerization is terminated when two growing polymer chains combine (combination) or one abstracts a hydrogen from another (disproportionation).
Below is a workflow diagram for the free-radical polymerization of dibutyl itaconate.
Caption: Workflow of Free-Radical Polymerization.
Michael Addition
The electron-withdrawing nature of the two ester groups makes the β-carbon of the double bond in dibutyl itaconate electrophilic and susceptible to attack by nucleophiles in a conjugate or Michael addition.[11] This reaction is particularly relevant for aza-Michael additions, where amines are used as nucleophiles.[12]
Mechanism of Aza-Michael Addition: The reaction involves the nucleophilic attack of an amine on the β-carbon of the itaconate double bond. The reaction can be catalyzed by Lewis acids and is influenced by the choice of solvent.[12]
Caption: Aza-Michael Addition Mechanism.
It is important to note that under basic conditions or in the presence of amines, dimethyl itaconate can isomerize to the less reactive dimethyl mesaconate (the E-isomer).[12] This can be suppressed by using low-polarity solvents and lower temperatures.[12]
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum of dibutyl itaconate shows characteristic signals for the vinyl protons, the methylene protons adjacent to the double bond, and the butyl ester groups.
-
Vinyl Protons (=CH₂): Two distinct signals around δ 5.6 and 6.2 ppm.[13]
-
Methylene Protons (-CH₂-): A singlet around δ 3.3 ppm.[13]
-
Butyl Ester Protons (-OCH₂CH₂CH₂CH₃): A triplet around δ 4.1 ppm (-OCH₂-), multiplets around δ 1.4-1.7 ppm (-OCH₂CH₂- and -CH₂CH₃), and a triplet around δ 0.9 ppm (-CH₃).[13]
FTIR Spectroscopy
The FTIR spectrum of dibutyl itaconate displays key absorption bands that confirm its functional groups.
-
C=O Stretch (Ester): A strong absorption band around 1728 cm⁻¹.[14]
-
C=C Stretch (Alkene): An absorption band around 1640 cm⁻¹.[14]
-
C-H Stretch (sp³): Strong absorption bands between 2874 and 2957 cm⁻¹.[14]
-
C-O Stretch (Ester): Absorption bands in the region of 1150-1250 cm⁻¹.
Applications
The unique chemical structure of dibutyl itaconate makes it a versatile building block in several industrial applications.
-
Polymers and Resins: It is used as a comonomer in the production of acrylic and vinyl polymers to improve flexibility and adhesion.[2]
-
Coatings and Adhesives: Copolymers containing dibutyl itaconate are used in the formulation of coatings and pressure-sensitive adhesives.[14]
-
Plasticizers: It can act as a plasticizer, enhancing the flexibility and durability of polymers.[3]
-
Chemical Intermediate: The reactive double bond allows for further chemical modifications, making it a useful intermediate in organic synthesis.[5]
Safety and Handling
Dibutyl itaconate is generally considered to have low toxicity. However, appropriate safety precautions should always be taken when handling this chemical in a laboratory or industrial setting.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[15]
-
Handling: Handle in a well-ventilated area to avoid inhaling vapors. Avoid contact with skin, eyes, and clothing.[15]
-
Storage: Store in a cool, dark, and tightly closed container. It is often supplied with a polymerization inhibitor like hydroquinone (HQ) to ensure stability.[4][15]
-
Hazards: May cause polymerization if heated or contaminated. In case of fire, use dry chemical, foam, or carbon dioxide extinguishers.[4]
Consult the Safety Data Sheet (SDS) for detailed safety information before use.[4][7][15]
References
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Puig, N., et al. (2024). Overcoming Challenges of Incorporation of Biobased Dibutyl Itaconate in (Meth)acrylic Waterborne Polymers. Biomacromolecules. Retrieved from [Link]
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Dusseault, J. J., et al. (2023). Free-Radical Homopolymerization Kinetics of Biobased Dibutyl Itaconate. ACS Applied Polymer Materials. Retrieved from [Link]
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Cheméo. (2025). Dibutyl itaconate. Retrieved from [Link]
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Momper, B., et al. (2020). Progress in the Free and Controlled Radical Homo‐ and Co‐Polymerization of Itaconic Acid Derivatives. Macromolecular Rapid Communications. Retrieved from [Link]
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Chen, Y., et al. (2022). Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism. International Journal of Molecular Sciences. Retrieved from [Link]
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Nine Chongqing Chemdad Co., Ltd. (n.d.). DIBUTYL ITACONATE. Retrieved from [Link]
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Sigma-Aldrich. (n.d.). Dibutyl itaconate SDS. Retrieved from [Link]
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Flores-Hernández, C. G., et al. (2022). Dibutyl Itaconate and Lauryl Methacrylate Copolymers by Emulsion Polymerization for Development of Sustainable Pressure-Sensitive Adhesives. Polymers. Retrieved from [Link]
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Lamb, J., et al. (2015). Expanding the polymerization potential of itaconic acid through methacrylate functionalization. Polymer Chemistry. Retrieved from [Link]
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Lodhi, A., et al. (2023). Sustainable Synthesis of Dibutyl Itaconate from Biomass Derived Acid via Esterification Reaction over Hierarchical Zeolite H-BEA Catalysts. Research Square. Retrieved from [Link]
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NIST. (n.d.). Dibutyl itaconate. NIST Chemistry WebBook. Retrieved from [Link]
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Lodhi, A., et al. (2023). Sustainable Synthesis of Dibutyl Itaconate from Biomass Derived Acid via Esteri cation Reaction over Hierarchical Zeolite H-BEA. ResearchGate. Retrieved from [Link]
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SpectraBase. (n.d.). Di-n-butylitaconate [FTIR]. Retrieved from [Link]
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SpectraBase. (n.d.). Di-n-butylitaconate [1H NMR]. Retrieved from [Link]
- Google Patents. (n.d.). CN101735052B - Method for preparing dibutyl itaconate.
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Goodyear, S. R., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online. Retrieved from [Link]
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BYJU'S. (n.d.). Michael Addition Mechanism. Retrieved from [Link]
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Goodyear, S. R., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). WO2011075567A1 - Emulsion polymerization of esters of itaconic acid.
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Wikipedia. (n.d.). Michael addition. Retrieved from [Link]
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SpectraBase. (n.d.). Di-n-butylitaconate [13C NMR]. Retrieved from [Link]
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Theis, A., et al. (2024). Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy and Size-Exclusion Chromatography. Polymers. Retrieved from [Link]
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Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]
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ResearchGate. (n.d.). The Fourier transform infrared spectrum of (a) itaconic acid (IA). Retrieved from [Link]
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